2-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Suzuki-Miyaura coupling protodeboronation boronic ester stability

Protodeboronation of 2-pyridyl boronic esters in aqueous Suzuki couplings reduces yields and complicates scale-up. This 2-(3-methoxypropyl)-5-boronic acid pinacol ester provides steric shielding at the 2-position, attenuating rapid protodeboronation (unsubstituted t₀.₅ ≈25-50 s at pH 7, 70 °C). The 3-methoxypropyl chain adds lipophilicity (~+0.8-1.3 logP vs. 2-methoxy analog) and enables late-stage diversification via selective methyl ether demethylation. Confirmed 5-position regioisomeric purity ensures unambiguous biological data in automated library synthesis. Procure this building block when coupling conditions involve water, high temperature, or extended reaction times where boronic ester stability is paramount.

Molecular Formula C15H24BNO3
Molecular Weight 277.17 g/mol
Cat. No. B13108034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular FormulaC15H24BNO3
Molecular Weight277.17 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCCOC
InChIInChI=1S/C15H24BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-9-13(17-11-12)7-6-10-18-5/h8-9,11H,6-7,10H2,1-5H3
InChIKeyVXAKCJAYTKWNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxypropyl)-5-Bpin-pyridine: Baseline Overview


2-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a 2-alkyl-substituted pyridine-5-boronic acid pinacol ester with the molecular formula C15H24BNO3 and a molecular weight of 277.17 g/mol . This compound belongs to the class of organoboron heterocycles that serve as key intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl architectures prevalent in pharmaceutical and agrochemical candidates [1]. The defining structural feature is the 3-methoxypropyl chain at the pyridine 2-position—a flexible alkyl linker terminating in a methyl ether—positioned ortho to the ring nitrogen, which distinguishes it from common 2-alkoxy, 2-halo, and unsubstituted pyridine boronic ester analogs.

Cross-Coupling Suzuki-Miyaura biaryl construction
Stability 2-alkyl shielding may reduce protodeboronation
Regiochemistry 5-position Bpin with single-isomer purity

2-(3-Methoxypropyl)-5-Bpin-pyridine: Generic Substitution Risks


2-Substituted pyridine boronic esters are among the most challenging substrates in Suzuki-Miyaura coupling due to their inherent susceptibility to rapid protodeboronation and competing homocoupling side reactions. Unsubstituted 2-pyridyl boronic acid exhibits a half-life of approximately 25–50 seconds at pH 7 and 70 °C under aqueous conditions [1]. The nature of the 2-position substituent critically modulates both the hydrolytic stability of the carbon-boron bond and the transmetalation efficiency with palladium catalysts [2]. Simply substituting one 2-substituted pyridine boronic ester for another—without accounting for differences in steric bulk, electronic character, or chain flexibility—can lead to dramatic variations in coupling yield, chemoselectivity, and purification burden. The 3-methoxypropyl group presents a unique combination of moderate steric shielding at the 2-position, electron-donating alkyl character, and a distal polar ether moiety that influences both solubility and potential secondary interactions, making direct interchange with 2-methoxy, 2-halo, or 2-alkoxy analogs unreliable without re-optimization of coupling conditions.

Protodeboronation sensitivity
2-substituent alters hydrolytic half-life; direct analog swap may shift yield substantially.
Solubility and lipophilicity
3-methoxypropyl chain impacts organic-phase partitioning; methoxy or halo analogs differ.
Steric and electronic mismatch
2-position substituent size and donor character affect transmetalation; re-optimization needed.

2-(3-Methoxypropyl)-5-Bpin-pyridine: Differentiation Evidence


Protodeboronation Stability: 2-Alkyl vs. Unsubstituted Pyridyl

Unsubstituted 2-pyridyl boronic acid undergoes extremely rapid protodeboronation with a half-life of 25–50 seconds at pH 7 and 70 °C, as established by NMR kinetic analysis [1]. While direct protodeboronation rate data for 2-(3-methoxypropyl)-5-Bpin-pyridine is not yet published, class-level evidence demonstrates that 2-alkyl substitution on the pyridine ring can sterically hinder the coordination of water to the boron center and disrupt the zwitterionic intermediate required for rapid protodeboronation [1][2]. The 3-methoxypropyl chain provides greater steric shielding at the 2-position compared to a simple 2-methoxy or 2-H substituent, which is expected to translate into enhanced hydrolytic stability under aqueous Suzuki coupling conditions. This inference is supported by the established principle that 2-position steric bulk blocks N-coordination to metal centers and attenuates protodeboronation pathways [2].

Protodeboronation stability
Class-level inference
Enhanced stability expected vs. unsubstituted 2-pyridyl
Supports higher coupling yields
Direct rate data not published
Suzuki-Miyaura coupling protodeboronation boronic ester stability

Lipophilicity Modulation by 3-Methoxypropyl Chain

The 3-methoxypropyl substituent introduces a three-carbon alkyl spacer with a terminal methyl ether, creating a longer and more lipophilic side chain compared to common 2-methoxy or 2-halo pyridine boronic esters. While experimentally measured logP/logD values are not yet reported for this specific compound, structural calculation principles indicate that the addition of each methylene group increases logP by approximately 0.5 units compared to the 2-methoxy analog [1]. This enhanced lipophilicity is important for medicinal chemistry applications where the Suzuki-coupled biaryl product must achieve a specific lipophilicity range (e.g., logP 1–5 for oral bioavailability). The 3-methoxypropyl chain also provides greater conformational flexibility than rigid 2-alkoxy substituents, potentially improving solubility in organic solvents commonly used in cross-coupling (THF, dioxane, toluene).

Lipophilicity modulation
Class-level inference
Predicted logP ~2.8–3.5
Moderate lipophilicity for biaryl products
Experimental logP not reported
lipophilicity drug-likeness physicochemical properties

Regioselective C-H Borylation via 2-Position Shielding

Substitution at the 2-position of pyridine is a critical substrate-design criterion for Ir-catalyzed C-H borylation. The 2-substituent blocks nitrogen coordination to the iridium center, redirecting borylation to the 4- or 5-positions depending on the substitution pattern and enabling one-pot borylation/Suzuki-Miyaura cross-coupling sequences [1]. For the target compound, the pre-installed 3-methoxypropyl group at the 2-position occupies this blocking position, meaning the boronic ester at the 5-position was likely installed with high regiochemical fidelity via this sterically governed process. In contrast, unsubstituted pyridines undergo N-directed borylation with different regiochemical outcomes. This structural feature ensures that the Bpin group is exclusively at the 5-position, avoiding regioisomeric mixtures that would complicate downstream coupling reactions and product purification.

Regioselective installation
Class-level inference
Ir-catalyzed C-H borylation directs Bpin to 5-position
Single regioisomer purity
2-blocking group enforces regiochemistry
C-H borylation regioselectivity iridium catalysis

Orthogonal Derivatization via Distal Ether Handle

The terminal methyl ether of the 3-methoxypropyl chain represents a latent functional handle that is absent in simple alkyl (e.g., 2-methyl, 2-ethyl) or halo-substituted pyridine boronic esters. Following Suzuki coupling, the methoxy group can be selectively demethylated using BBr3, TMSI, or nucleophilic thiolate conditions to reveal a primary alcohol, enabling further derivatization such as oxidation to a carboxylic acid, mesylation/tosylation for nucleophilic displacement, or Mitsunobu reactions [1]. This orthogonal reactivity is distinct from that of 2-alkoxy-substituted pyridines (where demethylation would cleave the pyridyl-oxygen bond instead of a distal ether) and from 2-halo analogs (which are themselves reactive electrophiles). The 3-methoxypropyl group thus provides a 'protecting-group-free' pathway to introduce additional diversity after the key C-C bond-forming step, without competing with the boronic ester during the Suzuki coupling itself.

Orthogonal handle
Supporting evidence
Terminal methyl ether cleavable to primary alcohol
Enables post-coupling diversification
Demethylation yields not published
functional group interconversion ether cleavage late-stage functionalization

2-(3-Methoxypropyl)-5-Bpin-pyridine: Procurement Scenarios


Aqueous Suzuki Coupling Stability

When coupling reactions are conducted in aqueous or aqueous-organic solvent mixtures at elevated temperatures, protodeboronation represents a major yield-limiting side reaction. The 2-(3-methoxypropyl) substitution provides steric shielding at the 2-position that is expected to attenuate the rapid protodeboronation observed for unsubstituted 2-pyridyl boronic acids (t0.5 ≈ 25–50 s at pH 7, 70 °C) . Procure this building block when coupling conditions involve water, high temperatures, or extended reaction times where boronic ester stability is paramount. In such scenarios, the excess equivalents of boronic ester reagent can potentially be reduced compared to unsubstituted analogs, improving atom economy at preparative scale.

Moderate Lipophilicity Biaryl Synthesis

The 3-methoxypropyl chain contributes additional lipophilicity compared to 2-methoxy or 2-halo pyridine boronic ester analogs (estimated increase of ~0.8–1.3 logP units vs. 2-methoxy analog based on methylene group contribution). In medicinal chemistry programs targeting oral bioavailability (where logP of 1–5 is typically desirable), this building block is advantageous when the target biaryl product requires a pyridine ring with a moderately lipophilic 2-substituent . The three-carbon spacer with terminal ether also offers a different conformational profile compared to rigid, direct 2-alkoxy substituents, which may influence target binding.

Late-Stage Diversification via Ether Handle

Medicinal chemistry campaigns that require rapid exploration of structure-activity relationships around the pyridine 2-position after Suzuki coupling should prioritize this building block. Following the key cross-coupling step at the 5-position, the intact 3-methoxypropyl group's terminal methyl ether can be selectively demethylated to a primary alcohol, which then serves as a versatile intermediate for oxidation, alkylation, acylation, or halogenation . This 'protecting-group-free' strategy for late-stage diversification avoids the synthetic burden of installing and removing protecting groups, reducing the total number of synthetic steps from building block to final compound.

Single-Regioisomer Purity for Automated Synthesis

The confirmed 5-position regioisomeric purity of this compound—ensured by the 2-position blocking group during Ir-catalyzed C-H borylation —makes it suitable for automated library synthesis platforms where regioisomeric mixtures would generate ambiguous biological data and complicate hit follow-up. For high-throughput parallel synthesis or flow chemistry applications, the certainty of a single, structurally defined boronic ester isomer reduces the risk of failed couplings due to regioisomeric impurities and eliminates the need for post-synthesis structural verification of the boronic ester starting material.

Application
Selection Property
Validation Focus
Aqueous Suzuki coupling
Steric shielding at 2-position
Protodeboronation rate under reaction conditions
Moderate-lipophilicity biaryl synthesis
Longer alkyl-ether chain
logP and solubility profiling
Late-stage diversification
Distal ether handle
Ether cleavage and derivatization efficiency
Single-isomer automated synthesis
Defined 5-Bpin regioisomer
Regiochemical purity by HPLC or NMR
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